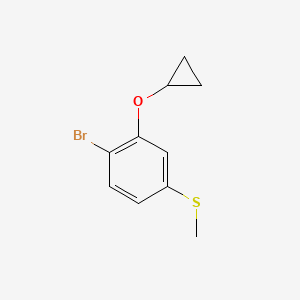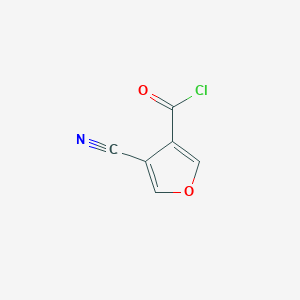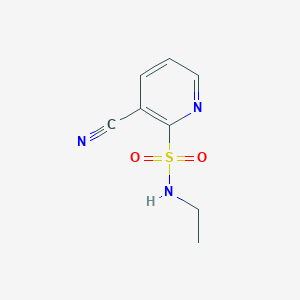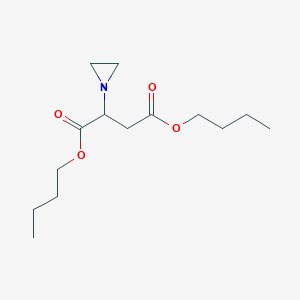
Dibutyl 2-(aziridin-1-yl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 2-(aziridin-1-yl)butanedioate is a chemical compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle Aziridines are known for their high strain energy, making them highly reactive intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-(aziridin-1-yl)butanedioate typically involves the reaction of aziridine with dibutyl butanedioate under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with an ester derivative of butanedioic acid. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic attack of the aziridine on the ester group .
Industrial Production Methods
Industrial production of aziridine derivatives often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .
化学反应分析
Types of Reactions
Dibutyl 2-(aziridin-1-yl)butanedioate can undergo various chemical reactions, including:
Ring-opening reactions: Due to the strain in the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution reactions: The aziridine ring can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in ring-opening reactions.
Oxidizing agents: Peroxides and other oxidizing agents can be used for oxidation reactions.
Reducing agents: Hydrogenation catalysts and metal hydrides are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can lead to the formation of amino alcohols, while oxidation can produce aziridine N-oxides .
科学研究应用
Dibutyl 2-(aziridin-1-yl)butanedioate has several scientific research applications:
Polymer Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Aziridine derivatives are explored for their potential as anticancer agents due to their ability to alkylate DNA and proteins.
Materials Science: The compound is used in the development of new materials with unique properties, such as high strength and chemical resistance.
作用机制
The mechanism of action of dibutyl 2-(aziridin-1-yl)butanedioate involves the high reactivity of the aziridine ring. The strain energy in the three-membered ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, such as polymerization and alkylation reactions .
相似化合物的比较
Similar Compounds
Aziridine-1-carbaldehyde oxime derivatives: These compounds also feature an aziridine ring and are known for their cytotoxic activity and potential as anticancer agents.
Aziridine-2-carboxylic acid derivatives: These compounds are used as building blocks in organic synthesis and have applications in medicinal chemistry.
Uniqueness
Dibutyl 2-(aziridin-1-yl)butanedioate is unique due to its specific ester functional groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of new materials and pharmaceuticals .
属性
CAS 编号 |
30862-24-9 |
|---|---|
分子式 |
C14H25NO4 |
分子量 |
271.35 g/mol |
IUPAC 名称 |
dibutyl 2-(aziridin-1-yl)butanedioate |
InChI |
InChI=1S/C14H25NO4/c1-3-5-9-18-13(16)11-12(15-7-8-15)14(17)19-10-6-4-2/h12H,3-11H2,1-2H3 |
InChI 键 |
JQKRIWGGVGXDHI-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)N1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)
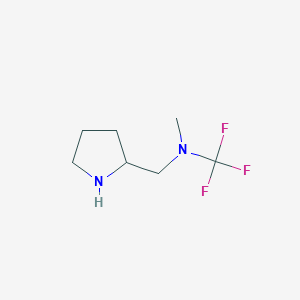
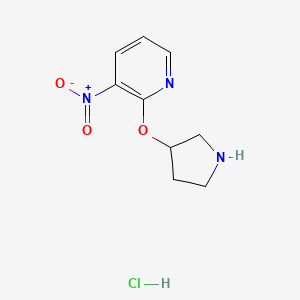

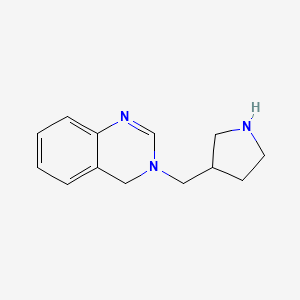
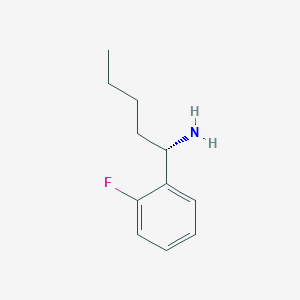
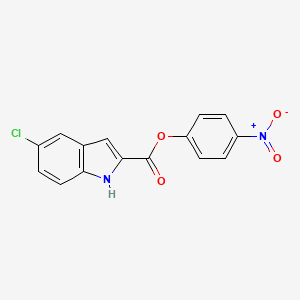
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
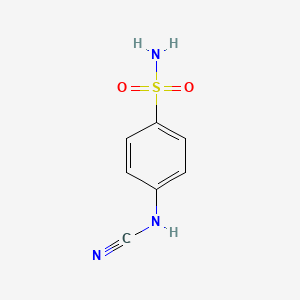
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
